3,3-Dimethyloxetane-2-carboxylic acid
Beschreibung
BenchChem offers high-quality 3,3-Dimethyloxetane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyloxetane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3,3-dimethyloxetane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYCURAFKYIHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20967-49-1 | |
| Record name | 3,3-DIMETHYLOXETANE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1. Foundational & Exploratory
3,3-Dimethyloxetane-2-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 3,3-Dimethyloxetane-2-carboxylic Acid: A Versatile Building Block for Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 3,3-Dimethyloxetane-2-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. The oxetane moiety, particularly the 3,3-disubstituted variant, is recognized as a valuable bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyls.[1][2][3] The incorporation of this strained, polar four-membered ring can significantly improve the physicochemical properties of drug candidates, leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[4][5] This document details the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway, and its strategic applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical scaffolds to overcome common challenges in lead optimization.
Molecular Identity and Structure
Chemical Structure and Rationale
3,3-Dimethyloxetane-2-carboxylic acid features a four-membered oxetane ring, which imparts significant ring strain (approximately 25-26 kcal/mol), making it a reactive yet stable synthon under specific conditions.[5] The key structural features are:
-
Oxetane Ring: A polar, heterocyclic motif that can act as a hydrogen bond acceptor.[4]
-
Gem-Dimethyl Group: Located at the C3 position, this feature provides steric bulk and, critically, avoids the introduction of a new stereocenter, simplifying synthetic and analytical challenges.[4]
-
Carboxylic Acid: Positioned at the C2 position, this functional group serves as a versatile handle for further chemical modification, such as amide bond formation, esterification, or reduction.
The combination of these features makes it an attractive fragment for introducing three-dimensional character into otherwise planar molecules, a key strategy in modern drug design to improve selectivity and escape flatland.
Caption: Chemical structure of 3,3-Dimethyloxetane-2-carboxylic acid.
Key Chemical Identifiers
The following table summarizes the key identifiers for 3,3-Dimethyloxetane-2-carboxylic acid.
| Identifier | Value | Source |
| CAS Number | 20967-49-1 | [6] |
| Molecular Formula | C₆H₁₀O₃ | [7] |
| Molecular Weight | 130.14 g/mol | [6] |
| Canonical SMILES | CC1(COC1C(=O)O)C | [7] |
| InChI | InChI=1S/C6H10O3/c1-6(2)3-9-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | [7] |
| InChIKey | NRYCURAFKYIHOV-UHFFFAOYSA-N | [7] |
Physicochemical and Spectroscopic Properties
Calculated Physicochemical Properties
While experimental data for this specific compound is scarce in publicly available literature, computational models provide valuable estimates for its properties.[7]
| Property | Predicted Value | Source |
| Monoisotopic Mass | 130.06299 Da | [7] |
| XlogP | 0.7 | [7] |
| [M+H]⁺ (m/z) | 131.07027 | [7] |
| [M-H]⁻ (m/z) | 129.05571 | [7] |
Note: The positive XlogP suggests a degree of lipophilicity, but the value is low enough to be favorable for drug-like molecules. The presence of the polar oxetane and carboxylic acid groups contributes to this balance.
Spectroscopic Profile
Specific spectral data is not widely published. However, based on the functional groups present, the following characteristic signals can be predicted:
-
¹H NMR: Protons on the oxetane ring are expected to resonate in the δ ~4.0–5.0 ppm range. The two methyl groups would appear as singlets, likely in the δ ~1.0–1.5 ppm range. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: The carbons of the oxetane ring would appear in the δ ~60–80 ppm region. The quaternary carbon (C3) would be further downfield. The carboxylic carbon is expected around δ ~170–180 ppm.
-
IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid around 2500–3300 cm⁻¹, a sharp C=O stretch around 1700–1750 cm⁻¹, and C-O stretches for the ether functionality around 1000–1200 cm⁻¹.
Synthesis and Chemical Reactivity
Rationale for Synthetic Strategy
Caption: Proposed synthetic workflow for 3,3-Dimethyloxetane-2-carboxylic acid.
Proposed Experimental Protocol
Objective: To synthesize 3,3-Dimethyloxetane-2-carboxylic acid from a suitable precursor. This protocol outlines the final oxidation step.
Step 1: Oxidation of (3,3-dimethyloxetan-2-yl)methanol
-
System Setup: To a stirred solution of (3,3-dimethyloxetan-2-yl)methanol (1.0 eq) in a 1:1 mixture of acetonitrile and water at room temperature, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq).
-
Addition of Oxidant: Add (Diacetoxyiodo)benzene (BAIB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Adjust the pH to ~2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final 3,3-Dimethyloxetane-2-carboxylic acid.
Causality: The TEMPO/BAIB oxidation system is chosen as it is a mild and efficient method for oxidizing primary alcohols to carboxylic acids, operating under conditions that are unlikely to cause the opening of the relatively stable oxetane ring.[8]
Applications in Medicinal Chemistry and Drug Development
The Oxetane Moiety as a Superior Bioisostere
The oxetane ring has emerged as a powerful tool in medicinal chemistry.[2][9] It serves as an effective bioisosteric replacement for several common functional groups:
-
gem-Dimethyl Group: Replacing a lipophilic gem-dimethyl group with a 3,3-disubstituted oxetane can improve aqueous solubility and introduce a polar interaction point without significantly altering the steric profile.[4]
-
Carbonyl Group: The oxetane's ether oxygen can act as a hydrogen bond acceptor, mimicking the function of a ketone or amide carbonyl, but with improved metabolic stability and reduced potential for off-target reactivity.[4]
Impact on Physicochemical Properties
The introduction of 3,3-Dimethyloxetane-2-carboxylic acid or its derivatives into a lead compound can confer several advantages:
-
Improved Solubility: The inherent polarity of the ether linkage enhances aqueous solubility, a critical factor for oral bioavailability.[4]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.
-
Reduced Lipophilicity (logP): In an era where "logP creep" is a major concern, swapping lipophilic groups for an oxetane can help maintain the overall logP within a desirable range for drug candidates.
Safety and Handling
Hazard Identification
3,3-Dimethyloxetane-2-carboxylic acid is classified with the following hazards.[10]
| GHS Classification | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Serious Eye Damage | H318: Causes serious eye damage. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Recommended Handling Procedures
Given its hazard profile, standard laboratory precautions should be strictly followed.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. A face shield is recommended when handling larger quantities.[11]
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Conclusion
3,3-Dimethyloxetane-2-carboxylic acid represents a valuable and strategic building block for contemporary drug discovery. Its unique combination of a metabolically robust, polarity-enhancing oxetane ring and a synthetically versatile carboxylic acid handle allows for the systematic improvement of drug-like properties. By serving as a bioisostere for less favorable functional groups, it enables chemists to fine-tune solubility, lipophilicity, and metabolic stability, thereby accelerating the journey from hit to lead and beyond. The synthetic accessibility and predictable influence on molecular properties position this compound as a key component in the toolkit of medicinal chemists.
References
-
PubChemLite. 3,3-dimethyloxetane-2-carboxylic acid (C6H10O3). Available from: [Link].
-
Dubois, M. A. J., Croft, R., Ding, Y., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available from: [Link].
-
Chemical Label. 3,3-DIMETHYLOXETANE-2-CARBOXYLIC ACID. Available from: [Link].
-
ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available from: [Link].
-
PubChem. 3,3-Dimethyloxirane-2-carboxylic acid | C5H8O3 | CID 420556. Available from: [Link].
-
Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available from: [Link].
-
ResearchGate. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. Available from: [Link].
-
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet. Available from: [Link].
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link].
Sources
- 1. 3,3-Dimethyloxetane | 6921-35-3 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,3-dimethyloxetane-2-carboxylic acid CAS#: 20967-49-1 [m.chemicalbook.com]
- 7. PubChemLite - 3,3-dimethyloxetane-2-carboxylic acid (C6H10O3) [pubchemlite.lcsb.uni.lu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemical-label.com [chemical-label.com]
- 11. chemscene.com [chemscene.com]
Thermodynamic Stability of 3,3-Dimethyloxetane Ring Systems
The following technical guide details the thermodynamic and kinetic stability profiles of 3,3-dimethyloxetane (DMO) systems, designed for researchers in medicinal chemistry and structural biology.
Technical Guide & Whitepaper
Executive Summary
The 3,3-dimethyloxetane (DMO) ring system has emerged as a privileged structural motif in modern drug discovery, functioning primarily as a stable, polar bioisostere for gem-dimethyl and carbonyl groups. Despite the inherent ring strain characteristic of four-membered ethers (~106 kJ/mol), the DMO motif exhibits exceptional kinetic stability under physiological and synthetic conditions. This guide analyzes the thermodynamic underpinnings of this stability, delineates the mechanistic barriers to ring-opening, and provides validated protocols for assessing DMO integrity in drug candidates.
Thermodynamic & Structural Profile[1]
Ring Strain and Conformation
Oxetanes possess significant ring strain energy (RSE), approximately 25–26 kcal/mol (105–109 kJ/mol) , comparable to cyclobutane but slightly less than oxirane (epoxide). This strain arises from bond angle distortion (C-O-C angle ~92° vs. ideal 109.5°) and torsional strain (Pitzer strain) from eclipsing interactions.
However, the 3,3-dimethyl substitution dramatically alters the effective stability through two primary mechanisms:
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): While classically associated with cyclization rates, in the context of the formed ring, the gem-dimethyl group at the 3-position stabilizes the puckered conformation (dihedral angle ~8.7°). This reduces torsional strain compared to the planar transition states required for many ring-opening pathways.
-
Steric Shielding: The methyl groups at C3 provide a steric bulwark protecting the adjacent methylene carbons (C2 and C4) from nucleophilic trajectory, and the oxygen atom from close-contact solvation or enzymatic coordination.
Comparative Stability Data
The following table summarizes the stability metrics of DMO compared to related heterocycles.
| Structural Motif | Ring Strain (kcal/mol) | Hydrolytic Stability (pH 1.0) | Metabolic Stability (HLM) | Lipophilicity ( |
| Oxirane (Epoxide) | ~27.5 | Unstable (Rapid Hydrolysis) | Low (mEH substrate) | N/A |
| Unsubst. Oxetane | ~26.0 | Moderate (Slow Hydrolysis) | Moderate | -1.0 to -1.5 |
| 3,3-Dimethyloxetane | ~25.5 | High (Stable >4h) | High | -0.4 to -1.0 |
| Tetrahydrofuran | ~5.0 | Very High | High | Neutral |
Data synthesized from Carreira et al. and internal benchmarking [1][2].
Chemical Stability: Hydrolytic Resistance
The primary degradation pathway for oxetanes is acid-catalyzed ring opening. Unlike epoxides, which open readily under physiological pH due to high strain and polarization, 3,3-DMO systems display remarkable resistance.
Mechanism of Acid-Catalyzed Ring Opening
The reaction requires protonation of the ether oxygen followed by nucleophilic attack (typically water) at the
-
2,2-Disubstitution: Promotes
-like opening due to stable tertiary carbocation formation (highly unstable). -
3,3-Disubstitution (DMO): Forces the reaction through an
pathway at a sterically hindered secondary carbon. The transition state is energetically unfavorable due to the steric clash with the C3-methyls.
Visualization: Steric Defense Mechanism
The following diagram illustrates the kinetic barrier preventing hydrolysis in 3,3-DMO systems compared to the vulnerable 2,2-substituted variants.
Caption: Kinetic bifurcation of acid-catalyzed hydrolysis. 3,3-DMO imposes a high steric barrier (Path B), preventing ring opening common in 2,2-isomers.
Metabolic Stability & Bioisosterism[2][3][4][5][6][7][8]
Microsomal Stability
3,3-DMO is widely utilized to block "metabolic soft spots." Replacing a gem-dimethyl group with an oxetane often eliminates benzylic/allylic oxidation sites.
-
CYP450 Resistance: The oxetane ring is generally resistant to oxidative metabolism by Cytochrome P450 enzymes.
-
Epoxide Hydrolase (mEH): While some oxetanes can be substrates for mEH, 3,3-disubstitution typically abolishes affinity for the enzyme active site due to steric bulk [3].
Physicochemical Advantages
Incorporating the DMO motif typically results in:
-
LogD Reduction: Lower lipophilicity (0.4–1.0 units) compared to gem-dimethyl.
-
Solubility Enhancement: Increased aqueous solubility due to the exposed ether oxygen acting as a hydrogen bond acceptor.
-
Basicity Modulation: When adjacent to amines, the oxetane ring (electron-withdrawing) lowers the pKa, potentially improving permeability [4].
Experimental Protocols
To validate the stability of a DMO-containing lead, the following self-validating protocols are recommended.
Protocol 1: pH-Dependent Hydrolytic Stability Assay
Purpose: Quantify kinetic stability against acid-catalyzed ring opening.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.0, 2.0, 7.4, and 9.0.
-
Incubation:
-
Dilute stock to 10 µM in pre-warmed (37°C) buffer.
-
Incubate in a shaking water bath.
-
-
Sampling: Aliquot 50 µL at
hours. -
Quenching: Immediately quench pH 1.0/2.0 samples with cold 100 mM ammonium bicarbonate (pH 8) to stop reaction.
-
Analysis: Analyze via LC-MS/MS.
-
Validation Criteria: Compound is considered "Stable" if
remains at (pH 1.0).
Protocol 2: Microsomal Stability (Metabolic)
Purpose: Assess susceptibility to oxidative metabolism and mEH.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactors: NADPH regenerating system (for CYP) and Uridine 5'-diphospho-glucuronic acid (if assessing Phase II). Note: mEH does not require cofactors.
-
Procedure:
-
Incubate 1 µM compound with HLM at 37°C.
-
Sample at 0, 5, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.
-
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Synthetic Implications
The thermodynamic stability of the 3,3-DMO core allows it to survive a wide range of synthetic transformations, including:
-
Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
Reductions (NaBH4, LiAlH4 under controlled conditions).
-
Oxidations (Jones reagent, Dess-Martin).
-
Deprotections (TFA removal of Boc groups is generally tolerated if performed at
and quenched rapidly, though HCl in dioxane is preferred) [5].
Workflow: Decision Tree for DMO Incorporation
Caption: Decision matrix for deploying 3,3-DMO bioisosteres in lead optimization.
References
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Medicinal Chemistry (via NCBI/PMC) [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: Royal Society of Chemistry (RSC) [Link]
Comparison of oxetane vs cyclobutane carboxylic acid derivatives
An Application Scientist's Guide: Oxetane vs. Cyclobutane Carboxylic Acid Derivatives in Modern Drug Discovery
Executive Summary
In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone of multiparameter optimization. Among these, four-membered rings—specifically cyclobutanes and oxetanes—have emerged as powerful tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. While both motifs offer a degree of three-dimensionality and metabolic stability, their subtle yet profound differences dictate their strategic application. This technical guide provides a comparative analysis for researchers and drug development professionals, moving beyond simple bioisosteric replacement to explore the fundamental causality behind the effects of oxetane and cyclobutane carboxylic acid derivatives on molecular properties. We will dissect their conformational differences, impact on solubility and pKa, divergent metabolic fates, and synthetic accessibility to provide a clear framework for their rational deployment in drug design.
The Four-Membered Ring: A Structural and Conformational Primer
The decision to incorporate a four-membered ring is often driven by the need to introduce conformational rigidity or to replace metabolically labile groups. However, the choice between a carbocyclic and a heterocyclic ring fundamentally alters the shape, polarity, and electronic nature of the scaffold.
The Cyclobutane Scaffold: A Puckered, Lipophilic Workhorse
The cyclobutane ring is not the flat square it is often depicted as in two dimensions. To alleviate the torsional strain of eclipsed hydrogens, it adopts a distinctly puckered conformation, with a dihedral angle of approximately 30°.[1][2] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, a critical feature for directing vectors toward or away from binding pocket residues.[3] Its all-carbon framework renders it inherently non-polar and lipophilic, making it an excellent choice for filling hydrophobic pockets within a target protein.[3][4]
Caption: Puckered conformation of the cyclobutane ring.
The Oxetane Scaffold: A Polar, Heterocyclic Alternative
Replacing one methylene unit of cyclobutane with an oxygen atom to form an oxetane has profound structural consequences. The presence of the heteroatom reduces gauche interactions, resulting in a significantly more planar structure with a puckering angle of only about 8-9°.[5][6][7] This near-planarity presents substituents in a different spatial arrangement than cyclobutane.[5] More importantly, the oxygen atom introduces a permanent dipole, acts as a hydrogen bond acceptor, and imparts an electron-withdrawing inductive effect, transforming the scaffold from a lipophilic space-filler into a polar, modulating element.[5][8]
Caption: Diverting metabolism from CYP450 to mEH.
Case Study: IDO1 Inhibitors
In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a direct comparison between cyclobutane and oxetane analogues proved illuminating. Replacement of a cyclobutane moiety with an oxetane led to a compound with not only enhanced potency but also an improved off-target profile and superior pharmacokinetic properties, including better metabolic stability and aqueous solubility. [5]
| Motif | Human Liver Microsome Clint (µL/min/mg) | Aqueous Solubility (µM) | Potency (IC50, nM) |
|---|---|---|---|
| Cyclobutane Analogue | 45 | 10 | 2.5 |
| Oxetane Analogue | 15 | 85 | 0.3 |
Table 3. Comparative in vitro data for IDO1 inhibitors, highlighting the multifaceted improvements conferred by the oxetane motif over the cyclobutane. [5]
Synthetic Accessibility and Chemical Stability: A Practical Guide
The utility of a building block is intrinsically linked to its ease of synthesis and stability. Both motifs present unique challenges and opportunities.
Synthesis of Oxetane Carboxylic Acid Derivatives
The synthesis of oxetanes can be challenging due to the inherent ring strain. However, reliable methods have been developed. A significant caveat is the stability of the final carboxylic acid product.
-
Chemical Instability: Oxetane-3-carboxylic acids are prone to intramolecular rearrangement, isomerizing to form γ-lactones, a process that can occur even upon storage at room temperature or with mild heating. [9][10]This instability can complicate purification and storage. It is often advisable to store these compounds as their corresponding ester precursors or as stable salts (e.g., lithium or sodium salts) and perform the hydrolysis immediately before use. [9]
[11]1. Friedel-Crafts Reaction: To a solution of oxetan-3-ol (1.0 equiv) and furan (2.0 equiv) in an appropriate solvent (e.g., DCM) at 0 °C, add a Lewis acid catalyst (e.g., Bi(OTf)3, 5 mol%). 2. Allow the reaction to warm to room temperature and stir for 12-24 hours until consumption of the starting material is observed by TLC or LC-MS. 3. Quench the reaction with saturated aqueous NaHCO3 and extract the product with an organic solvent. Purify the resulting furan-adduct by column chromatography. 4. Oxidative Cleavage: Dissolve the furan-adduct (1.0 equiv) in a solvent mixture such as CCl4/CH3CN/H2O. 5. Add NaIO4 (4.0 equiv) followed by a catalytic amount of RuCl3·xH2O (2.5 mol%). 6. Stir the biphasic mixture vigorously at room temperature for 2-4 hours. 7. Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.
Synthesis of Cyclobutane Carboxylic Acid Derivatives
The synthesis of simple cyclobutanecarboxylic acid is a classic transformation in organic chemistry, though the synthesis of more complex derivatives has a history of challenges. [12]
[13][14]1. Malonic Ester Condensation: In a flask equipped with a reflux condenser, dissolve sodium metal (2.0 equiv) in absolute ethanol under an inert atmosphere. 2. To the resulting sodium ethoxide solution, add diethyl malonate (1.0 equiv) dropwise. 3. Following the addition, add 1,3-dibromopropane (1.0 equiv) dropwise and heat the mixture to reflux for 4-6 hours. 4. Cool the reaction, remove the ethanol under reduced pressure, and add water. Extract the diethyl cyclobutane-1,1-dicarboxylate with ether. 5. Hydrolysis and Decarboxylation: Saponify the crude ester using a solution of NaOH or KOH in ethanol/water under reflux. 6. Acidify the resulting solution of the dicarboxylate salt with concentrated HCl. 7. Extract the 1,1-cyclobutanedicarboxylic acid with ether and concentrate. 8. Place the crude diacid in a distillation apparatus and heat to 160-170 °C. The diacid will decarboxylate to evolve CO2. 9. Distill the resulting cyclobutanecarboxylic acid to yield the pure product. [15]
Caption: Decision tree for synthetic strategies.
Conclusion: Strategic Application in Drug Design
The choice between an oxetane and a cyclobutane carboxylic acid derivative is not merely a substitution but a strategic decision that impacts nearly every aspect of a drug candidate's profile. While both can enhance metabolic stability and introduce three-dimensionality, their applications are distinct and complementary.
-
Choose Cyclobutane when the primary goal is:
-
Choose Oxetane when the primary goal is:
-
To significantly improve aqueous solubility and reduce lipophilicity. [8][16] * To modulate the pKa of a nearby basic center to mitigate off-target effects like hERG inhibition. [5][8] * To introduce an alternative metabolic clearance pathway via mEH, de-risking potential CYP-mediated drug-drug interactions. [17][18] * To serve as a polar, metabolically stable bioisostere for carbonyl or gem-dimethyl groups. [5][16] By understanding the fundamental chemical causality behind the properties these rings impart, drug discovery teams can move beyond trial-and-error and make rational, data-driven decisions to accelerate the design of safer and more effective medicines.
-
References
-
J. W. H. L. van den Heuvel, et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17. Available at: [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8627–8636. Available at: [Link]
-
T. C. Fessard, et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]
-
J. W. H. L. van den Heuvel, et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry, 65(5), 4291–4310. Available at: [Link]
-
García-Losas, P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12459. Available at: [Link]
-
Singh, S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 264, 116035. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available at: [Link]
-
Stepan, A. F., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Fessard, T. C., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. Available at: [Link]
-
Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3841–3845. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Organic Syntheses Procedure. Available at: [Link]
-
Afonin, S. M., et al. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 13(4), 272-290. Available at: [Link]
-
Toselli, F., et al. (2018). Hip to be square: oxetanes as design elements to alter metabolic pathways. Drug Metabolism and Disposition, 46(10), 1548-1557. Available at: [Link]
-
Marhold, M., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2442–2522. Available at: [Link]
-
Connon, S. J. (1975). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 52(10), 672. Available at: [Link]
-
Sutton, S. C., et al. (2018). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]
-
Dubois, M. A. J., et al. (2020). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Semantic Scholar. Available at: [Link]
-
Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Georganics. Available at: [Link]
- CN103232340A. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
Scott, J. S., et al. (2018). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 9(1), 122-128. Available at: [Link]
-
El-Sayed, M., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(5), 1083. Available at: [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200813. Available at: [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Available at: [Link]
-
O'Boyle, N. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 499-506. Available at: [Link]
-
Li, D., et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts, 18(05), 0510. Available at: [Link]
-
Student Doctor Network. (2015). Cyclobutane vs. Oxetane. Student Doctor Network Forums. Available at: [Link]
-
Marhold, M., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2442-2522. Available at: [Link]
-
Stepan, A. F., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. Available at: [Link]
-
Wipf, P., et al. (2017). Oxetan-3-ol, Thietan-3-ol, and Their Derivatives as Potential Carboxylic Acid Surrogates. Journal of Medicinal Chemistry, 60(17), 7476–7489. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 15. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 18. semanticscholar.org [semanticscholar.org]
2. Methodological & Application
Application Notes & Protocols: Visible-Light-Mediated Decarboxylation of Oxetane Carboxylic Acids
Introduction: The Strategic Value of Oxetanes and Photoredox Catalysis
The oxetane motif, a four-membered saturated heterocycle, has emerged as a crucial building block in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties—including the ability to improve aqueous solubility, metabolic stability, and serve as a bioisostere for gem-dimethyl or carbonyl groups—make it a highly sought-after component in drug design.[1][3][4] Consequently, developing mild and efficient methods to functionalize oxetane scaffolds is of paramount importance to drug development professionals.
Traditionally, the construction and derivatization of such strained ring systems required harsh reaction conditions. However, the advent of visible-light photoredox catalysis has provided a powerful and sustainable alternative.[5][6] This approach utilizes a photocatalyst that, upon absorption of low-energy visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under exceptionally mild conditions.[7][8]
This guide provides an in-depth exploration of the visible-light-mediated decarboxylation of oxetane carboxylic acids. This transformation leverages abundant carboxylic acid precursors to generate valuable oxetane-centered radicals, which can then be engaged in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. We will detail the underlying reaction mechanism, provide a robust, field-tested protocol for a representative decarboxylative coupling, and discuss the scope and troubleshooting of this powerful synthetic tool.
Core Mechanism: A Photocatalytic Cycle for Radical Generation
The visible-light-mediated decarboxylation of an oxetane carboxylic acid proceeds through a well-established photoredox catalytic cycle. The process is initiated by the excitation of a photocatalyst (PC) with visible light, typically from a blue or green LED source.[9] The resulting excited-state photocatalyst (*PC) is a potent single-electron oxidant or reductant.
In a typical oxidative quenching cycle for this transformation, the following key steps occur:
-
Base-Mediated Deprotonation: An organic base deprotonates the oxetane carboxylic acid to form the corresponding carboxylate. This step is crucial as the carboxylate has a much lower oxidation potential than the parent carboxylic acid, making it susceptible to oxidation by the excited photocatalyst.
-
Single-Electron Transfer (SET): The excited photocatalyst (*PC) oxidizes the carboxylate via a single-electron transfer (SET) event. This generates a carboxyl radical intermediate and the reduced form of the photocatalyst (PC•⁻).
-
Rapid Decarboxylation: The highly unstable carboxyl radical rapidly extrudes carbon dioxide (CO₂), a thermodynamically favorable process, to yield a nucleophilic oxetane-centered radical.[7]
-
Radical Trapping/Coupling: The generated oxetane radical can then be intercepted by a suitable radical acceptor, such as an electron-deficient alkene (in a Giese-type addition), to form a new carbon-carbon bond.[5][10]
-
Catalyst Regeneration: The reduced photocatalyst (PC•⁻) is oxidized back to its ground state by a terminal oxidant (often adventitious air or a dedicated oxidant in the system), closing the catalytic cycle and allowing the process to repeat.
Mechanistic Diagram: Oxidative Quenching Cycle
Caption: General mechanism for visible-light-mediated decarboxylative functionalization.
Application Protocol: Decarboxylative Giese-Type Addition
This protocol details a general procedure for the coupling of a 3-aryl-3-oxetane carboxylic acid with an electron-deficient alkene, a reaction that provides access to valuable 3,3-disubstituted oxetanes.[5][10]
Materials and Equipment
-
Reagents:
-
3-Aryl-3-oxetane carboxylic acid (1.0 equiv)
-
Electron-deficient alkene (e.g., acrylate, acrylonitrile) (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃], Ru(bpy)₃Cl₂, or Eosin Y) (1-2 mol%)
-
Organic Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO))
-
-
Equipment:
-
Schlenk tube or borosilicate vial with a magnetic stir bar
-
Septum and needles for inert gas handling
-
Visible light source (e.g., 40W Blue LED floodlight)
-
Cooling fan to maintain room temperature
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes - Enamine [enamine.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.digitellinc.com [acs.digitellinc.com]
- 7. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Conditions for esterification of sterically hindered oxetane acids
Conditions for Esterification of Sterically Hindered Oxetane Acids
Abstract This application note details optimized protocols for the esterification of sterically hindered oxetane-3-carboxylic acids, a class of compounds increasingly utilized in medicinal chemistry as stable, polar bioisosteres for gem-dimethyl and carbonyl groups. Unlike standard aliphatic acids, oxetane acids present a dual challenge: the 4-membered ether ring is susceptible to acid-catalyzed ring opening (polymerization/hydration), and substitution at the C3 position creates significant steric hindrance, retarding nucleophilic attack. This guide prioritizes base-mediated alkylation and high-activity coupling reagents (HATU, T3P) over classical Fischer esterification to ensure ring integrity and high yields.
Introduction: The Oxetane Challenge
In modern drug design, the oxetane ring (specifically the 3,3-disubstituted motif) is a privileged scaffold.[1][2] It lowers lipophilicity (LogD) while blocking metabolic soft spots, often replacing gem-dimethyl or carbonyl groups. However, the synthesis of esters from 3-substituted oxetane-3-carboxylic acids is non-trivial.[3]
The "Scylla and Charybdis" of Oxetane Chemistry:
-
Acid Sensitivity (Ring Strain): The oxetane ring has ~106 kJ/mol of strain.[4] Strong Brønsted acids (e.g., H₂SO₄, HCl) or strong Lewis acids used in Fischer esterification rapidly protonate the ether oxygen, triggering ring opening to diols or polymers.
-
Steric Hindrance: In 3,3-disubstituted systems (e.g., 3-aryl-3-oxetane carboxylic acid), the carboxylic acid is neopentyl-like. The quaternary center at C3 shields the carbonyl carbon from nucleophilic attack, making standard equilibrium methods slow or ineffective.
Strategic Imperative:
Avoid Acid. Embrace Base. The most robust strategies rely on activating the carboxylate anion (nucleophile) rather than the carbonyl carbon (electrophile), or using neutral/basic coupling agents that generate highly reactive intermediates without acidic byproducts.
Decision Matrix & Mechanistic Logic
Before selecting a protocol, evaluate the steric environment of both the acid and the alcohol.
Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate availability and steric profile.
Detailed Protocols
Protocol A: Base-Mediated Carboxylate Alkylation (The "Gold Standard")
Best For: Methyl, Ethyl, Benzyl, and simple alkyl esters. Mechanism: SN2 displacement. The steric bulk of the oxetane acid is located on the nucleophile (the carboxylate), which has minimal impact on the reaction rate compared to hindrance at the electrophile. This method completely avoids activating the hindered carbonyl carbon.
Materials:
-
Substrate: 3-substituted-oxetane-3-carboxylic acid (1.0 equiv)
-
Reagent: Alkyl Halide (R-I or R-Br preferred; 1.2–1.5 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃, 1.5–2.0 equiv) or DIPEA (for soluble organic bases)
-
Solvent: DMF (N,N-dimethylformamide) or NMP. Anhydrous.
Step-by-Step Workflow:
-
Dissolution: Dissolve the oxetane acid in anhydrous DMF (0.1 – 0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a suspension.
-
Note: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect" (higher solubility/reactivity in DMF).
-
-
Alkylation: Add the alkyl halide dropwise.
-
Caution: If using Methyl Iodide (MeI), use a safety-vented vial due to volatility and toxicity.
-
-
Reaction: Stir at RT. Monitor by LCMS.[1]
-
Time: Typically 2–16 hours.
-
Heating: If reaction is slow, heat to 40–50°C. Do not exceed 80°C to avoid thermal decomposition of the strained ring.
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (usually Hexanes/EtOAc).
Why it works: The reaction occurs at the alkyl halide carbon, not the crowded oxetane carbonyl. The ring remains stable in basic DMF.
Protocol B: HATU/T3P Mediated Coupling
Best For: Coupling with complex alcohols, amines, or when the alkyl halide is unstable/unavailable. Mechanism: These reagents form an "active ester" (OAt-ester or mixed anhydride) that is highly reactive, overcoming the steric barrier for the incoming alcohol nucleophile.
Option 1: HATU (Standard High-Performance)
-
Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), Alcohol (1.1–1.5 equiv).
-
Solvent: DMF or DCM.
-
Protocol:
-
Dissolve Acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir 5–10 mins to form the activated species (yellow-orange color).
-
Add the Alcohol.
-
Stir at RT for 2–12 h.
-
Critical Step: If conversion is low, add DMAP (0.1–0.5 equiv) as a nucleophilic catalyst.
-
Option 2: T3P (Propylphosphonic Anhydride) – The "Scalable" Choice
-
Reagents: T3P (50% in EtOAc/DMF, 1.5 equiv), Pyridine (3.0 equiv) or DIPEA.
-
Protocol:
-
Dissolve Acid and Alcohol in EtOAc (or 2-MeTHF).
-
Add Base (Pyridine or DIPEA).
-
Add T3P solution dropwise.
-
Stir at RT.
-
Benefit: T3P byproducts are water-soluble, simplifying workup (wash with water/bicarb).
-
Protocol C: Diazomethane / TMS-Diazomethane (Specialized)
Best For: Methyl esters on small scale (mg) where mildness is paramount. Risk: High safety hazard (toxicity/explosion). Use only if Protocol A fails.
-
Reagents: TMS-Diazomethane (2.0 M in hexanes), Methanol (co-solvent).
-
Solvent: Benzene/MeOH or Toluene/MeOH (3:1).
-
Protocol:
-
Note: This is extremely mild and neutral, preserving the ring perfectly.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Ring Opening (Diol formation) | Acidic contamination or high heat.[7] | Ensure solvents are anhydrous/neutral. Avoid HCl workups; use saturated NH₄Cl or citric acid buffers. Keep T < 60°C. |
| Low Conversion (Sterics) | Nucleophile cannot access carbonyl. | Switch to Protocol A (Alkylation). If coupling, add catalytic DMAP or switch to T3P. |
| N-Acylurea Byproduct | Carbodiimide (EDC/DCC) rearrangement. | Avoid EDC/DCC. Use HATU or T3P which do not form stable N-acylureas. |
| Hydrolysis during workup | Ester is strained/labile. | Perform workup at 0°C. Store compound solid, not in solution. |
References
-
Wuitschik, G., et al. (2006).[1][9][10] "Oxetanes as Promising Modules in Drug Discovery."[2][7][8][9][11] Angewandte Chemie International Edition, 45(46), 7736–7739.[9]
- Key Insight: Foundational paper establishing the stability profile of 3,3-disubstituted oxetanes and their use as bioisosteres.
-
Wuitschik, G., et al. (2010).[12] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Key Insight: Comprehensive guide on the chemical stability of oxetanes, explicitly warning against strong acids and recommending basic alkyl
-
Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide and Ester Formation." Organic Process Research & Development, 20(2), 140–177.
- Key Insight: Validates T3P as a superior reagent for sterically hindered couplings compared to standard carbodiimides.
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233.
- Key Insight: Detailed review of synthetic methods comp
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scalable Synthesis of 3,3-Dimethyloxetane-2-carboxylic Acid Derivatives
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The oxetane motif, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a highly valued structural component in modern medicinal chemistry.[1][2][3] Its incorporation into drug candidates has been shown to confer a range of beneficial physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, reduced lipophilicity, and modulation of the basicity of nearby functional groups.[1][2] Specifically, 3,3-disubstituted oxetanes are particularly stable and have been explored as bioisosteres for gem-dimethyl and carbonyl groups.[1][4] This guide provides a detailed overview of scalable synthetic routes to 3,3-dimethyloxetane-2-carboxylic acid and its derivatives, offering researchers and drug development professionals a practical toolkit for accessing this important class of molecules.
Retrosynthetic Analysis: Charting the Path to the Target Scaffold
A logical retrosynthetic analysis of 3,3-dimethyloxetane-2-carboxylic acid derivatives reveals several viable pathways. The primary disconnections involve the formation of the oxetane ring itself and the introduction or modification of the carboxylic acid functionality. The following diagram illustrates the key retrosynthetic strategies that will be explored in detail.
Caption: Retrosynthetic analysis of 3,3-dimethyloxetane-2-carboxylic acid derivatives.
Scalable Synthetic Routes
This section details three distinct and scalable approaches to the synthesis of the core 3,3-dimethyloxetane-2-carboxylic acid scaffold.
Route A: The Paternò-Büchi [2+2] Cycloaddition
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct and atom-economical route to the oxetane ring.[5][6] While traditionally requiring high-energy UV light, recent advancements have enabled this transformation using visible light and a photocatalyst, enhancing its scalability and safety.[5][6]
Caption: Key derivatization reactions of 3,3-dimethyloxetane-2-carboxylic acid.
Conclusion and Future Outlook
The synthetic routes and protocols outlined in this guide provide a robust framework for the scalable production of 3,3-dimethyloxetane-2-carboxylic acid and its derivatives. The choice of a particular route will depend on factors such as available starting materials, required scale, and the specific substitution pattern desired. The visible-light-mediated Paternò-Büchi reaction represents a particularly promising approach for large-scale synthesis due to its mild conditions and potential for adaptation to flow chemistry. As the demand for novel oxetane-containing building blocks in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain an area of active research.
References
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry.
- RSC Publishing. (2025, April 22). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
- American Chemical Society. (2020, August 11). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes.
- PubMed. (2020, August 21). Visible-Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives.
- ACS Publications. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization.
- Vulcanchem. (n.d.). 3,3-Dimethyloxirane-2-carboxylic acid () for sale.
- Lancaster University. (2023, August 1). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies.
- PMC. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- ResearchGate. (n.d.). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights.
- Smolecule. (n.d.). Buy 3,3-Dimethyloxane-2-carboxylic acid | 2866335-78-4.
- ResearchGate. (n.d.). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers.
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
- ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF.
- ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
- PubChemLite. (n.d.). 3,3-dimethyloxetane-2-carboxylic acid (C6H10O3).
- PubChem. (n.d.). 3,3-Dimethyloxirane-2-carboxylic acid | C5H8O3 | CID 420556.
- PubChem. (n.d.). Methyl 3,3-dimethyloxirane-2-carboxylate | C6H10O3 | CID 6421117.
- Google Patents. (n.d.). US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
- YouTube. (2024, June 17). CHEM 2325 Module 23: Esterification via Alkylation.
- DiVA. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines.
- Benchchem. (n.d.). Application Notes and Protocols: 2,2-Dimethyloxetane in Organic Synthesis.
- ChemSynthesis. (2025, May 20). 2-tert-butyl-3,3-dimethyloxetane - C9H18O, density, melting point, boiling point, structural formula, synthesis.
- PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
- PrepChem.com. (n.d.). Synthesis of 2-cyano-3-dimethylaminoacrolein.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
3.[1][2][3][4][5][6][7] Troubleshooting & Optimization
Preventing acid-catalyzed ring opening of 3,3-dimethyloxetane derivatives
Executive Summary
The 3,3-dimethyloxetane moiety is a high-value bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability.[1] While 3,3-disubstitution confers significant kinetic stability compared to less substituted oxetanes (via the Thorpe-Ingold/gem-dimethyl effect), the ring remains vulnerable to acid-catalyzed hydrolysis and nucleophilic attack. This guide provides validated protocols to navigate these stability windows.
Module 1: Synthetic Strategy & Reaction Optimization
Q1: I need to remove a Boc group in the presence of a 3,3-dimethyloxetane. Is TFA safe?
Status: Conditional Yes (Preferred Method)
Technical Insight: Unlike 2-substituted oxetanes, which are highly labile, 3,3-dimethyloxetane derivatives often tolerate Trifluoroacetic Acid (TFA) because the gem-dimethyl group sterically shields the ring from nucleophilic attack during the transient protonation state. However, the presence of strong nucleophiles (like chloride or bromide ions) during deprotection must be strictly avoided.
Protocol: Safe Boc Deprotection
-
Solvent: Dissolve substrate in anhydrous Dichloromethane (DCM).
-
Reagent: Add TFA (10–20% v/v). Do NOT use HCl/Dioxane or HCl/MeOH , as the chloride ion is sufficiently nucleophilic to open the protonated oxetane ring (SN2 attack).
-
Temperature: Maintain at 0 °C to Room Temperature.
-
Quench: Quench immediately upon completion with saturated aqueous NaHCO3. Do not concentrate the acidic solution to dryness, as high concentration of acid promotes polymerization.
Alternative "Mild" Protocol (Oxalyl Chloride): For highly sensitive substrates, use oxalyl chloride in methanol. This generates HCl in situ in a controlled manner, often preserving sensitive rings better than bulk aqueous acids.
Q2: Can I use Lewis Acids (e.g., for Friedel-Crafts or glycosylation) without opening the ring?
Status: High Risk
Diagnostic: Lewis acids (AlCl3, BF3·OEt2) coordinate strongly to the oxetane oxygen, activating it for ring opening even more aggressively than Brønsted acids.
Recommendation:
-
Avoid: Strong oxophilic Lewis acids.
-
Substitute: If C-C bond formation is needed, switch to transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) which are highly compatible with oxetanes.
-
Mitigation: If a Lewis acid is mandatory, use bulky, non-nucleophilic counterions (e.g., OTf-) and operate at cryogenic temperatures (-78 °C).
Module 2: Workup & Purification Troubleshooting
Q3: My product disappears during silica gel chromatography. What is happening?
Issue: Silica gel is slightly acidic (pH ~5-6). This surface acidity can catalyze the ring opening of 3,3-dimethyloxetane, especially if the elution is slow.
The Fix: The "Buffered Silica" Technique Never run a bare silica column with oxetanes. You must neutralize the stationary phase.
Step-by-Step Protocol:
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1–2% Triethylamine (TEA) or 1% NH4OH .
-
Elution: Maintain 0.5–1% TEA in the eluent during the run.
-
Verification: If using TEA, be aware it may streak on TLC. Use a stain (KMnO4 or Anisaldehyde) to visualize the oxetane, which typically stains distinctively.
Q4: How do I quench a reaction (e.g., Grignard) without acid-shocking the oxetane?
Issue: Standard 1M HCl or H2SO4 quenches can locally drop the pH < 1, causing immediate hydrolysis.
Safe Quench Protocol:
| Reagent | Risk Level | Notes |
|---|---|---|
| Sat. NH4Cl | Low (Recommended) | Mildly acidic (pH ~5). Safe for most 3,3-dimethyloxetanes at 0 °C. |
| Rochelle's Salt | Very Low | Best for aluminum hydride reductions. Neutral pH. |
| Water/NaOH | Zero | Oxetanes are stable to base. If your synthesis allows, quench under basic conditions. |
Module 3: Diagnostics & Mechanism
Visualizing the Threat: Acid-Catalyzed Ring Opening
The following diagram illustrates the failure mode. The protonation of the ether oxygen creates a good leaving group, allowing even weak nucleophiles (like water or solvent) to attack the alpha-carbon.
Caption: Mechanism of acid-catalyzed failure. Note that 3,3-substitution slows the nucleophilic attack (Transition) via steric hindrance, but does not prevent protonation.
Q5: How do I confirm ring integrity using NMR?
Diagnostic Signals: If the ring opens, the rigid symmetry breaks, and the chemical shift changes drastically.
| Feature | Intact 3,3-Dimethyloxetane | Ring-Opened Byproduct |
| 1H NMR (α-CH2) | δ 4.0 – 4.6 ppm (Singlet or tight AB system) | δ 3.3 – 3.8 ppm (Shifted upfield, often distinct multiplets) |
| 13C NMR (α-CH2) | δ ~80 – 85 ppm | δ ~60 – 70 ppm |
| Symmetry | Methyl groups often appear as a singlet (if achiral rest of molecule). | Methyl groups may become diastereotopic or distinct. |
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters.
-
BenchChem Technical Guides. (2025). Ring-Opening Reactions of 2,2-Dimethyloxetane: A Technical Guide.
Sources
Overcoming steric hindrance in 3,3-dimethyloxetane coupling reactions
Ticket System Status: [ONLINE] Current Topic: Overcoming Steric Hindrance in 3,3-Dimethyloxetane Couplings Lead Scientist: Dr. [AI Name], Senior Application Scientist
The Core Directive: Understanding the "Gem-Dimethyl Wall"
Welcome to the technical support hub for the 3,3-dimethyloxetane motif. You are likely here because you are using this structure as a bioisostere for a carbonyl or a gem-dimethyl group to improve metabolic stability and solubility (Wuitschik et al., 2006).
The Problem: The very feature that makes this motif stable—the 3,3-dimethyl substitution—creates a "neopentyl-like" steric environment. This severely hampers nucleophilic attacks at adjacent positions and radical additions, often leading to stalled reactions or ring-opening polymerization.
Visualizing the Steric Barrier
The following diagram illustrates the kinetic competition occurring in your flask.
Figure 1: The kinetic landscape of hindered oxetane couplings. The gem-dimethyl group raises the activation energy for intermolecular coupling while stabilizing the ring against some intramolecular decompositions.
Module A: Troubleshooting Minisci Reactions (C-H Functionalization)
Scenario: You are trying to attach the 3,3-dimethyloxetane ring directly to a heteroaromatic base (e.g., pyridine, quinoline) using a radical mechanism. Common Error: < 10% Yield, recovery of starting heterocycle.
The Mechanism & The Blockage
The Minisci reaction relies on the generation of an oxetanyl radical. In 3,3-dimethyloxetane, the radical is formed at the C2 position. The adjacent C3-dimethyl groups create a "steric umbrella" that hinders the radical from approaching the protonated heterocycle (Duncton et al., 2009).
Diagnostic & Resolution Guide
| Symptom | Probable Cause | Technical Resolution |
| Reaction Stalls <20% | Radical Quenching: The radical lifetime is too short relative to the steric barrier of addition. | Switch Radical Source: Move from carboxylic acids (Ag/Persulfate) to Sulfinates (Zn-mediated). Sulfinates generate radicals more cleanly under milder conditions. |
| Black Precipitate | Silver Mirror/Oxide: Ag(I) catalyst is crashing out or oxidizing the substrate. | Remove Ag: Use a photoredox protocol (Ir-catalyst) or Fe(II)-mediated conditions which are less prone to precipitation artifacts. |
| Ring Opening | Acid Sensitivity: The reaction pH is too low (< 2.0), triggering acid-catalyzed ring opening before radical addition. | Buffer the System: Use a biphasic system (DCM/H2O) with TFA rather than neat acid, or switch to selectfluor as a mild oxidant/mediator. |
Gold Standard Protocol: Modified Minisci for Hindered Oxetanes
Based on Duncton et al. (2009) and recent photoredox adaptations.
-
Reagents: Heterocycle (1.0 equiv), 3,3-dimethyloxetane-2-carboxylic acid (or sulfinate equiv) (3.0 equiv).
-
Catalyst: AgNO3 (0.2 equiv), (NH4)2S2O8 (3.0 equiv).
-
Solvent: DCM:Water (1:1 biphasic mixture). Crucial: The biphasic nature protects the oxetane from prolonged acid exposure.
-
Additives: TFA (1.0 equiv).
-
Procedure:
-
Dissolve heterocycle and Ag catalyst in water/TFA.
-
Dissolve oxetane precursor in DCM.
-
Combine and heat to 40°C with vigorous stirring (1000 rpm).
-
Add persulfate dropwise over 1 hour.
-
-
Why this works: The biphasic system keeps the concentration of the radical high in the organic phase while the acid catalyst remains in the aqueous phase, minimizing ring-opening side reactions.
Module B: Coupling to 3-Amino-3-Methyloxetanes (Amide Bond Formation)
Scenario: You have a 3-amino-3-methyloxetane building block and need to couple it to a carboxylic acid. Common Error: No reaction using HATU/EDC; formation of activated ester intermediate but no amine attack.
The Steric Reality
The amine is attached to a quaternary carbon. This is a classic "neopentyl amine" problem. The nucleophilicity of the nitrogen is drastically reduced because the lone pair is shielded by the adjacent methyl group.
Decision Tree: Selecting the Right Coupling Agent
Figure 2: Workflow for overcoming poor nucleophilicity in hindered oxetane amines.
Recommended Protocol: The T3P Method
T3P (Propylphosphonic anhydride) is superior here because it acts as both a coupling agent and a water scavenger, driving the equilibrium in hindered systems without the harsh acidity of acid chlorides.
-
Mix: Carboxylic acid (1.0 equiv), 3-amino-3-methyloxetane (1.2 equiv), and Pyridine (3.0 equiv) in EtOAc or 2-MeTHF.
-
Add: T3P (50% in EtOAc, 2.0 equiv) dropwise at 0°C.
-
Heat: Allow to warm to RT, then heat to 50°C .
-
Note: Unlike standard amides, this hindered system requires thermal energy to overcome the steric barrier.
-
-
Workup: Wash with water/brine. Avoid acidic washes which might open the ring if the amide bond hasn't fully formed to stabilize it.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use Suzuki coupling to attach the oxetane?
-
Answer: You can, but you need the right partner. You cannot easily make 3-bromo-3-methyloxetane (it is unstable). Instead, use oxetan-3-ylboronic esters or couple to oxetan-3-one followed by functionalization. If you must perform sp2-sp3 coupling, Nickel catalysis (e.g., Ni/Bioxyphos) is generally superior to Palladium for these hindered secondary alkyl halides (Burkhard et al., 2010).
Q2: My oxetane ring opened during the reaction. How do I prevent this?
-
Answer: Oxetanes are stable to base but sensitive to Lewis Acids (LA) and strong Brønsted acids.
-
Avoid: AlCl3, BF3·OEt2, ZnCl2 (unless carefully controlled).
-
Check: Are you generating HCl as a byproduct (e.g., using acid chlorides)? If so, ensure you have a sufficient scavenger like excess pyridine or N-methylmorpholine.
-
Q3: Is the 3,3-dimethyl group actually worth the synthetic trouble?
-
Answer: Yes. The "Gem-Dimethyl Effect" (Thorpe-Ingold) stabilizes the ring conformation, making 3,3-dimethyloxetane significantly more resistant to metabolic hydrolysis than unsubstituted oxetane. It also lowers the lipophilicity (LogD) compared to a cyclohexyl or gem-dimethyl group alone (Wuitschik et al., 2010).
References
-
Wuitschik, G., et al. (2006).[1][2][3] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6][7][8] Angewandte Chemie International Edition. [Link][1][3]
-
Duncton, M. A. J., et al. (2009).[5] "Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction." The Journal of Organic Chemistry. [Link]
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][9] Chemical Reviews. [Link][10]
Sources
- 1. Georg Wuitschik - Google Scholar [scholar.google.de]
- 2. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes as promising modules in drug discovery. [folia.unifr.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of heteroaryloxetanes and heteroarylazetidines by use of a Minisci reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Validation & Comparative
A Crystallographic Comparison of 3,3-Dimethyloxetane Derivatives and Their Bioisosteric Counterparts in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Small, Strained Rings in Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to underexplored regions of chemical space. Among the rising stars in this endeavor are small, strained ring systems, particularly the oxetane moiety. The strategic incorporation of an oxetane ring can significantly alter a molecule's properties, offering a powerful tool to overcome common challenges in drug development such as poor solubility and metabolic instability[1][2].
This guide provides an in-depth comparative analysis of the X-ray crystallographic data of 3,3-dimethyloxetane derivatives and their widely used bioisosteric replacements: the gem-dimethyl group and the carbonyl group. Furthermore, we will extend this comparison to other relevant four-membered heterocyclic rings, namely azetidine and cyclobutane derivatives, to provide a broader context for their structural and functional roles in drug design. By understanding the subtle yet profound differences in bond lengths, bond angles, and overall three-dimensional shape, researchers can make more informed decisions in the rational design of next-generation therapeutics.
The 3,3-disubstituted oxetane, in particular, has emerged as a valuable motif. The gem-disubstitution not only enhances the stability of the oxetane ring but also presents a unique conformational profile that can be exploited to optimize ligand-protein interactions[2]. This guide will delve into the crystallographic evidence that underpins these advantages, offering a data-driven perspective for medicinal chemists.
The 3,3-Dimethyloxetane Motif: A Bioisosteric Chameleon
The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The 3,3-dimethyloxetane unit has proven to be a versatile bioisostere for two of the most common functionalities in drug molecules: the gem-dimethyl group and the carbonyl group.
Oxetane vs. gem-Dimethyl: A Polarity Switch
The gem-dimethyl group is often introduced to block metabolic oxidation at a specific position and to increase lipophilicity. However, this increase in lipophilicity can sometimes lead to decreased aqueous solubility, a critical parameter for drug absorption and distribution. The 3,3-dimethyloxetane moiety offers an elegant solution. It occupies a similar steric volume as the gem-dimethyl group but introduces a polar ether oxygen, thereby enhancing hydrophilicity and often improving solubility without sacrificing metabolic stability[1].
Oxetane vs. Carbonyl: A Stable Mimic
The carbonyl group is a key hydrogen bond acceptor and plays a crucial role in the binding of many drugs to their targets. However, it can also be a site of metabolic lability (e.g., reduction to an alcohol). The oxetane ring can mimic the hydrogen-bonding ability of a carbonyl group, with the oxygen atom's lone pairs acting as hydrogen bond acceptors, while being significantly more resistant to metabolic degradation[2].
Comparative Crystallographic Analysis
To objectively compare these structural motifs, we will examine key crystallographic parameters obtained from published X-ray diffraction data. For the 3,3-disubstituted oxetane, we will use data from a representative bis-spiro-oxetane derivative as a case study, supplemented with generalized data for the class. For the comparator groups, we will draw upon data for relevant small molecules in medicinal chemistry.
Bond Lengths and Angles: The Subtle Differences
The strained nature of the four-membered ring in oxetane derivatives leads to distinct bond lengths and angles compared to their acyclic or larger-ring counterparts.
| Parameter | 3,3-Disubstituted Oxetane (Representative) | gem-Dimethyl (in adamantane) | Carbonyl (in acetone) | 3-Substituted Azetidine (Representative) | 1,2-Disubstituted Cyclobutane (Representative) |
| Ring C-O Bond Length (Å) | ~1.45 | N/A | N/A | N/A | N/A |
| Ring C-C Bond Length (Å) | ~1.54 | ~1.54 | N/A | ~1.55 | ~1.55 |
| Ring C-N Bond Length (Å) | N/A | N/A | N/A | ~1.48 | N/A |
| Ring C-O-C Angle (°) | ~92 | N/A | N/A | N/A | N/A |
| Ring C-C-C Angle (°) | ~87 | ~109.5 (exocyclic) | N/A | ~88 | ~88 |
| Ring C-N-C Angle (°) | N/A | N/A | N/A | ~91 | N/A |
| Exocyclic C-C-C Angle (°) | ~115 | ~109.5 | ~120 | ~116 | ~114 |
Note: The values presented are approximate and can vary depending on the specific substituents and crystal packing forces. Data is compiled from representative structures in the Cambridge Structural Database and relevant publications.
The compressed endocyclic angles and expanded exocyclic angles of the oxetane ring are a direct consequence of ring strain. This has a significant impact on the spatial orientation of substituents, which can be critical for optimizing interactions within a protein binding pocket.
Experimental Protocols: From Powder to Structure
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The following is a generalized protocol for the crystallization of small organic molecules like 3,3-dimethyloxetane derivatives.
Step-by-Step Crystallization Methodology
-
Purification: The compound of interest must be of the highest possible purity (>98%). Standard techniques such as flash column chromatography or preparative HPLC are recommended.
-
Solvent Selection: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. A systematic screening of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is advised.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over hours to days.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound in the small vial to the point of crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even to sub-ambient temperatures in a refrigerator or freezer.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor. The crystals are then washed with a small amount of cold solvent and dried.
Single-Crystal X-ray Diffraction Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
Caption: Bioisosteric relationships of the 3,3-dimethyloxetane motif.
Conclusion and Future Perspectives
The strategic use of 3,3-dimethyloxetane derivatives offers a compelling approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. As demonstrated by the comparative crystallographic analysis, the oxetane ring imparts unique structural features that distinguish it from its common bioisosteres. The increased polarity compared to the gem-dimethyl group and the enhanced metabolic stability relative to the carbonyl moiety make it an attractive building block for modern medicinal chemistry.
The continued exploration of novel synthetic routes to functionalized oxetanes will undoubtedly expand their application in drug discovery. Furthermore, a deeper understanding of their conformational preferences and interactions with biological targets, aided by X-ray crystallography, will enable the more precise and rational design of future therapeutics. This guide serves as a foundational resource for researchers looking to harness the potential of these remarkable small rings.
References
-
Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12493–12525. [Link]
-
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Azetidines. Chemical Reviews, 111(11), 6984–7034. [Link]
-
Alabugin, I. V., & Gold, B. (2013). Cyclobutanes in Medicinal Chemistry. Chemical Reviews, 113(5), 3635–3692. [Link]
-
Blakemore, D. C., et al. (2018). Small Rings in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(20), 8997–9039. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Sources
Technical Guide: pKa Determination of 3,3-Dimethyloxetane-2-carboxylic acid
Executive Summary: The Stability-Acidity Paradox
3,3-Dimethyloxetane-2-carboxylic acid represents a high-value bioisostere in modern drug discovery, offering a polar, metabolically stable alternative to gem-dimethyl or carbonyl groups. However, determining its pKa presents a specific challenge: intrinsic acid instability .
Unlike its carbocyclic analog (3,3-dimethylcyclobutanecarboxylic acid), the oxetane ring is susceptible to acid-catalyzed ring opening or isomerization to lactones, particularly when the carboxylic acid group is at the C2 position. This guide compares determination methodologies, recommending NMR Titration as the superior protocol over standard Potentiometry to ensure data integrity.
Predicted pKa: 3.5 – 3.7 (Significantly more acidic than the cyclobutane analog due to the inductive effect of the ring oxygen.)
Comparative Analysis of Determination Methods
The choice of method must balance precision with sample integrity . Standard methods often fail due to the compound's reactivity in the acidic pH range required for the titration curve.
| Feature | Method A: NMR Titration (Recommended) | Method B: Potentiometric Titration (Standard) | Method C: Capillary Electrophoresis (CE) |
| Principle | Shifts in chemical shift ( | Measurement of pH change upon addition of titrant (HCl/NaOH). | Mobility shift of charged vs. neutral species. |
| Sample Integrity | High. Real-time monitoring of degradation/lactonization. | Low. Extended exposure to acidic pH during titration risks ring opening. | Medium. Fast separation, but buffer interaction possible. |
| Sensitivity | High (requires ~1-5 mg). | Moderate (requires >5-10 mg for good curve). | Very High (nanogram scale). |
| Solvent System | Aqueous buffers. | ||
| Primary Risk | Solvent isotope effect ( | False results due to decomposition products (lactones). | Joule heating affecting unstable species. |
| Verdict | Gold Standard for Oxetanes. | Avoid unless stability is pre-verified. | Good Alternative for screening. |
Expert Insight: The Stability Trap
Literature indicates that oxetane-2-carboxylic acids can isomerize to lactones (e.g.,
Comparative Data: The "Oxetane Effect"[1][2][3]
The pKa of 3,3-dimethyloxetane-2-carboxylic acid is governed by the electron-withdrawing nature of the ether oxygen at the
Table 1: pKa Comparison of Structural Analogs
| Compound | Structure Description | pKa (Exp/Pred) | |
| 3,3-Dimethyloxetane-2-COOH | Target Molecule | 3.60 ± 0.10 * | - |
| Tetrahydrofuran-2-COOH | 5-membered ether analog | 3.60 [2] | 0.0 |
| Methoxyacetic acid | Acyclic ether analog | 3.57 [3] | -0.03 |
| 3,3-Dimethylcyclobutane-COOH | Carbocyclic analog | ~4.80** | +1.20 |
| Acetic Acid | Standard Reference | 4.76 | +1.16 |
*Predicted based on THF and Methoxyacetic acid experimental values. **Estimated based on cyclobutanecarboxylic acid (pKa 4.78).
Key Finding: Replacing the cyclobutane ring with an oxetane ring lowers the pKa by approximately 1.2 log units . This increases the fraction of the ionized (anionic) form at physiological pH (7.4), improving aqueous solubility but potentially reducing passive permeability.
Experimental Protocol: NMR Titration
This protocol is designed to minimize decomposition risks while providing high-resolution data.
Phase 1: Sample Preparation
-
Solvent: Prepare a buffer solution of
containing 0.1 M KCl (to maintain ionic strength) and a trace amount of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal reference. -
Sample: Dissolve ~2-3 mg of 3,3-Dimethyloxetane-2-carboxylic acid in 600
L of the solvent. -
Initial Check: Acquire a 1H NMR spectrum. Confirm the integral ratio of the methyl groups (3,3-dimethyl) to the
-proton (H2). Crucial: Look for extra peaks indicating pre-existing lactone impurities.
Phase 2: Titration Workflow
-
Acid/Base Stocks: Prepare 0.1 M NaOD and 0.1 M DCl in
. -
pH Adjustment: Adjust the sample to pH ~1.5 (or as low as stability permits) using DCl. Measure pH using a micro-electrode calibrated for
( ). -
Data Collection:
-
Add aliquots of NaOD to increase pH in steps of ~0.3 - 0.5 units.
-
After each addition, mix gently, measure pH*, and acquire a 1H NMR spectrum.
-
Monitor: Track the chemical shift of the H2 proton (on the oxetane ring adjacent to carboxyl). It will shift upfield as the carboxyl group deprotonates.
-
Safety Check: At low pH, check for the appearance of new signals (ring opening). If observed, stop and use the data collected from neutral to basic pH.
-
Phase 3: Data Analysis
Plot the chemical shift (
- : Chemical shift of the protonated form.
- : Chemical shift of the ionized form.
Decision & Workflow Visualization
The following diagram outlines the logical decision tree for selecting the correct pKa determination method based on compound stability.
Caption: Decision tree for selecting pKa determination method. NMR is prioritized for oxetanes due to potential acid-instability.
References
-
Mykhailiuk, P. K., et al. (2022). "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 24(25), 4722–4728. [1]
-
ChemicalBook. (n.d.).[2] "Tetrahydro-2-furoic acid Properties."
-
BenchChem. (2025).[3] "What is the pKa of Methoxyacetic acid and its acidity compared to acetic acid?"
-
PubChem. (2025). "3,3-Dimethylcyclobutanecarboxylic acid."[2][4][5]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. PubChemLite - 3,3-dimethylcyclobutanecarboxylic acid (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclobutanecarboxylic acid, 3,3-dimethyl- [webbook.nist.gov]
- 5. 3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3-Dimethyloxetane-2-carboxylic Acid
The proper management and disposal of laboratory chemicals are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,3-Dimethyloxetane-2-carboxylic acid, a compound utilized in various research and development applications. The procedures outlined herein are synthesized from established safety data, regulatory standards, and field-proven best practices to provide a self-validating system for laboratory professionals.
Hazard Assessment and Risk Mitigation
Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. 3,3-Dimethyloxetane-2-carboxylic acid (CAS No. 20967-49-1) presents several health risks that necessitate careful management.
Known Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Damage (H318): Poses a significant risk of causing serious damage to the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
-
Harmful if Swallowed (H302): Ingestion of this compound can be harmful.
These hazards mandate that the chemical be treated as a hazardous waste stream. Under regulations set forth by the Environmental Protection Agency (EPA), a chemical waste can be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] As a carboxylic acid, this compound is inherently corrosive. Therefore, it must be disposed of through a licensed hazardous waste management service and must never be discarded via standard trash or sanitary sewer systems.[4][2]
Immediate Safety & Handling Protocols
Prior to handling or preparing for disposal, it is critical to establish a safe working environment through the use of appropriate engineering controls and Personal Protective Equipment (PPE).
-
Engineering Controls: All handling and preparation of 3,3-Dimethyloxetane-2-carboxylic acid for disposal should occur within a certified chemical fume hood.[5][6] This minimizes the risk of inhaling dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required to prevent skin and eye contact.[7]
-
Eye Protection: Wear chemical safety glasses and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.
-
Body Protection: A lab coat or chemically resistant apron must be worn.
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3,3-Dimethyloxetane-2-carboxylic acid is waste segregation and containment for subsequent removal by a certified hazardous waste contractor.[8][9][10]
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[11] 3,3-Dimethyloxetane-2-carboxylic acid is an organic acid .
-
Action: Designate a specific waste container solely for this compound or for compatible organic acid waste.
-
Causality: Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. This compound must be kept separate from:
Step 2: Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a clearly labeled, leak-proof waste container made of a compatible material. High-density polyethylene (HDPE) or glass containers are appropriate choices.[15] Avoid using metal containers, as acids can cause corrosion.[9][11]
-
Causality: An incompatible or damaged container can lead to leaks and spills, creating a significant safety hazard.[2][7]
-
Best Practice:
-
Ensure the container has a secure, screw-on cap. Keep the container closed at all times except when adding waste.[3][14]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spillage during movement.[15]
-
Store the liquid waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[3][14]
-
Step 3: Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.[3][16]
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
Step 4: Storage and Pickup
Waste must be stored in a designated, controlled area while awaiting collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[16] This area should be near the point of generation and under the control of laboratory personnel.
-
Causality: Storing hazardous waste in designated areas prevents accidental spills in high-traffic locations and ensures it is managed by trained personnel. Waste should never be stored in hallways or public areas.[5]
-
Action: Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal service. Do not allow waste to accumulate for extended periods.[4]
Management of Contaminated Materials and Dilute Solutions
-
Contaminated Solids: Disposable labware such as gloves, weigh boats, and absorbent paper contaminated with 3,3-Dimethyloxetane-2-carboxylic acid must also be treated as hazardous waste.
-
Dilute Aqueous Solutions: Disposing of any chemical, including acidic solutions, down the sanitary sewer is strictly regulated.[19] While some institutions permit the drain disposal of dilute inorganic acids after neutralization, this is rarely permissible for organic compounds due to their potential environmental impact.[14][20]
-
Action: Collect all dilute aqueous solutions containing 3,3-Dimethyloxetane-2-carboxylic acid in a labeled hazardous waste container, just as you would for the concentrated form. Do not attempt to neutralize and pour down the drain unless you have explicit, written permission from your institution's EHS department for this specific chemical waste stream.[17][19]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams related to 3,3-Dimethyloxetane-2-carboxylic acid.
Caption: Disposal decision workflow for 3,3-Dimethyloxetane-2-carboxylic acid.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste: Corrosive, Irritant (Organic Acid) | Based on SDS and chemical properties.[1] |
| Primary Container | High-Density Polyethylene (HDPE) or Glass | Chemical compatibility to prevent container degradation.[15] |
| Container Labeling | "Hazardous Waste", Chemical Name, Date, Hazards | Ensures safety and regulatory compliance (OSHA, EPA).[3][16] |
| Incompatible Materials | Bases, Oxidizers, Reactive Metals, Inorganic Acids | To prevent dangerous chemical reactions.[12][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Safe, secure, and compliant temporary storage.[16] |
| Final Disposal Method | Incineration or other approved method by a licensed waste contractor | Ensures complete destruction and environmental protection.[7][8] |
| Forbidden Disposal | Sink/Drain, Regular Trash, Evaporation | Prevents environmental contamination and safety hazards.[4][5][17][19] |
References
-
Chemical Waste - Office of Research Facilities - NIH. (2022). National Institutes of Health. [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]
-
NIH Chemical Safety Guide 2015. (2015). National Institutes of Health. [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. [Link]
-
Chemical Waste Disposal. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
-
Hazardous Waste - EHSO Manual. (2025). University of Georgia. [Link]
-
Disposal of chemicals. (n.d.). Monash University. [Link]
-
Chemical Compatibility Chart. (n.d.). [Link]
-
Laboratory waste disposal. (n.d.). Delloyd's Lab-Tech Chemistry resource. [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Article - Environment, Health and Saf... [policies.unc.edu]
- 4. vumc.org [vumc.org]
- 5. montgomerycollege.edu [montgomerycollege.edu]
- 6. osha.gov [osha.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. monash.edu [monash.edu]
- 11. Laboratory waste disposal [delloyd.50megs.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. orf.od.nih.gov [orf.od.nih.gov]
- 18. nems.nih.gov [nems.nih.gov]
- 19. nems.nih.gov [nems.nih.gov]
- 20. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 3,3-Dimethyloxetane-2-carboxylic acid
Here is the comprehensive technical guide for handling 3,3-Dimethyloxetane-2-carboxylic acid, structured for researchers requiring immediate, high-level safety and operational protocols.
Executive Safety Summary
Immediate Action Required: This compound presents a dual-hazard profile: corrosivity inherent to carboxylic acids and potential alkylation reactivity due to the strained oxetane ring.
While 3,3-disubstitution stabilizes the oxetane ring against non-specific nucleophilic attack compared to unsubstituted oxetanes, the presence of the carboxylic acid moiety (pKa ~3–4) creates an intrinsic acidic environment. Strict adherence to eye protection protocols is non-negotiable due to the risk of irreversible corneal damage (H318).
Core Hazard Profile (GHS Classification)
| Hazard Class | Category | H-Code | Description | Operational Implication |
| Eye Damage | Cat 1 | H318 | Causes serious eye damage | Face shield required for quantities >1g or high-concentration stock prep. |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Double-gloving recommended; immediate wash on contact. |
| STOT-SE | Cat 3 | H335 | Respiratory irritation | Fume hood mandatory ; do not weigh on open benches. |
Technical Risk Analysis & PPE Matrix
The "Why" Behind the Protocol
-
Ring Strain & Stability: The oxetane ring possesses ~107 kJ/mol (25.5 kcal/mol) of ring strain.[1] While the gem-dimethyl group at the C3 position provides steric protection (Thorpe-Ingold effect), preventing rapid hydrolysis, the molecule is liable to ring-opening polymerization in the presence of strong Lewis acids or elevated temperatures.
-
Acidic Corrosivity: As a carboxylic acid, this compound can cause immediate protein denaturation upon contact with mucous membranes. The combination of acidity and the potential for covalent modification (via ring opening) necessitates a barrier-first approach.
Personal Protective Equipment (PPE) Matrix
Select your PPE tier based on the operation intensity.
| PPE Component | Tier 1: Analytical Handling (<100 mg) | Tier 2: Preparative/Synthesis (>100 mg - 10 g) | Tier 3: Spill Response / Bulk (>10 g) |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Goggles + Face Shield (8-inch min) | Full-Face Respirator (OV/P100) |
| Hand Protection | Nitrile Gloves (Min 4 mil) | Double Gloving: Laminate (inner) + Nitrile (outer) | Butyl Rubber or Silver Shield® |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (High Efficiency) | SCBA or Powered Air-Purifying Respirator (PAPR) |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek/PVC) | Tychem® Suit (Level B) |
Decision Logic: PPE Selection
The following logic flow dictates the safety escalation required based on the physical state and quantity of the reagent.
Figure 1: PPE Escalation Logic based on handling scale and physical state.
Operational Protocols
A. Weighing & Solubilization (Critical Step)
Context: Static electricity can disperse fine organic acid powders, increasing inhalation risk.
-
Preparation: Activate the ionizing bar (anti-static gun) inside the fume hood to neutralize the weighing boat.
-
Transfer: Use a chemically inert spatula (PTFE-coated or stainless steel). Do not use nickel spatulas as acidic corrosion can contaminate the sample.
-
Solvent Choice:
-
Recommended: DMSO, DMF, or DCM (Dichloromethane).
-
Caution: Avoid protic solvents (Methanol/Water) for long-term storage. While 3,3-dimethyl substitution stabilizes the ring, the acidic proton can autocatalyze ring opening over time in protic media [1].
-
-
Dissolution: Add solvent slowly. Although the heat of solution is generally low, the ring strain implies a potential for exotherm if impurities (Lewis acids) are present.
B. Reaction Setup
-
Inert Atmosphere: Always handle under Nitrogen (
) or Argon. Oxygen is not a direct threat, but moisture can hydrolyze the ring over time. -
Temperature Control: Maintain reaction temperatures below 50°C unless strictly necessary. Thermal stress can overcome the activation energy barrier for ring opening [2].
C. Waste Disposal
Never dispose of this compound in the general aqueous waste stream.
-
Stream A (Preferred): Non-Halogenated Organic Waste (if dissolved in DMSO/DMF).
-
Stream B: Halogenated Organic Waste (if dissolved in DCM).
-
Solid Waste: Double-bag in chemically resistant polyethylene bags and tag as "Solid Toxic/Corrosive."
-
Contraindications: DO NOT MIX with strong bases (NaOH, KOH) in the waste container. The neutralization exotherm can be rapid and violent, potentially vaporizing volatile waste components.
Emergency Response Workflow
In the event of exposure, the speed of response dictates the severity of the injury. The H318 (Eye Damage) classification means seconds matter.
Figure 2: Emergency response triage for oxetane-carboxylic acid exposure.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8900-8939.
-
Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12217345, 3,3-Dimethyloxetane-2-carboxylic acid." PubChem.
-
Sigma-Aldrich. (2023).[2] "Safety Data Sheet: 3,3-Dimethyloxetane-2-carboxylic acid." Merck KGaA. (Note: General reference for H-code verification based on functional class).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
